4-Isothiocyanato-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C₉H₃F₃N₂S and a molecular weight of 228.19 g/mol. It features a trifluoromethyl group and an isothiocyanate functional group, which contribute to its unique chemical properties. This compound is primarily recognized as an intermediate in the synthesis of enzalutamide, a medication used in the treatment of prostate cancer . The compound appears as a white to yellow-green powder and has a melting point range of 39.0 to 43.0 °C, with a boiling point of approximately 331 °C .
The mechanism of action of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile itself is not well documented. However, its role in the synthesis of thioimidazolidinones is relevant. Thioimidazolidinones are believed to exert their anti-cancer effects by disrupting cell division and inducing cell death [].
As with most organic chemicals, 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile should be handled with care in a laboratory setting. Specific safety data sheets (SDS) are not readily available, but general precautions for handling organic compounds should be followed, including:
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile, also known as 4-Cyano-3-(trifluoromethyl)phenyl Isothiocyanate, serves as a crucial precursor in the synthesis of Enzalutamide. Enzalutamide is a potent and selective Androgen Receptor (AR) antagonist, a medication used in the treatment of castration-resistant prostate cancer (CRPC) [].
The compound undergoes a series of chemical reactions to form a key intermediate, which is then further processed to yield Enzalutamide []. This research highlights the significance of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile in the production of a life-saving medication for prostate cancer treatment.
The success of Enzalutamide has sparked interest in exploring the potential of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile for the development of novel AR antagonists. Researchers are investigating its ability to serve as a building block for new drug candidates with improved properties, such as enhanced potency, targeted action, and reduced side effects [].
Common reagents used in these reactions include thiophosgene for its synthesis and nucleophiles for substitution processes. The major products formed from these reactions often include thioimidazolinone derivatives, which have potential pharmaceutical applications.
Research indicates that 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile exhibits potential anti-cancer properties, particularly against prostate cancer cells. Its role as an intermediate in the synthesis of enzalutamide underscores its significance in medicinal chemistry. Studies suggest that it may also be involved in synthesizing thioimidazolinone compounds, which are being investigated for similar biological activities .
The synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile typically involves the reaction of 4-amino-2-trifluoromethylbenzonitrile with thiophosgene. This reaction is generally conducted in solvents like n-heptane or methylene chloride under controlled conditions to ensure high yields and purity .
Recent advancements have led to the development of more efficient and environmentally friendly synthetic methods. For instance, alternative reagents such as thiocarbonyldiimidazole (TCDI) have been explored to reduce the toxicity associated with thiophosgene . Continuous flow reactors are also being utilized in industrial settings for their advantages in yield and safety.
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile finds applications across various fields:
Studies on the interactions of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile with biological systems are ongoing. Its potential interactions with cellular pathways related to cancer progression are particularly noteworthy, given its application in synthesizing anti-cancer agents like enzalutamide. Further research is needed to elucidate its exact mechanisms of action at the molecular level .
Several compounds share structural similarities with 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Cyano-3-(trifluoromethyl)phenyl Isothiocyanate | C₉H₄F₃N₂S | Lacks the nitrile group; used in similar synthetic pathways |
| Isothiocyanic Acid 4-Cyano-3-(trifluoromethyl)phenyl Ester | C₁₀H₇F₃N₂O₂S | Contains an ester functionality; distinct reactivity profile |
The uniqueness of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile lies in its specific trifluoromethyl and isothiocyanate functionalities, which enhance its reactivity and make it particularly valuable in pharmaceutical synthesis. Its role as an intermediate in enzalutamide production further distinguishes it from similar compounds .
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile represents a multifunctional aromatic compound characterized by three distinct functional groups integrated within a benzene ring framework [1] . The molecular formula C₉H₃F₃N₂S encompasses a molecular weight of 228.19 g/mol, with the compound formally designated under the International Union of Pure and Applied Chemistry nomenclature as 4-isothiocyanato-2-(trifluoromethyl)benzonitrile [1] [5].
The primary functional groups present include the isothiocyanate moiety (-N=C=S) positioned at the para position relative to the benzonitrile core, exhibiting characteristic electrophilic properties essential for nucleophilic substitution reactions . The trifluoromethyl group (-CF₃) occupies the ortho position, functioning as a powerful electron-withdrawing substituent that significantly influences the electronic distribution throughout the aromatic system [20]. The nitrile functionality (-C≡N) provides additional electron-withdrawing characteristics while contributing to the compound's synthetic versatility [21].
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile exhibits well-defined thermal transition points that reflect its molecular structure and intermolecular interactions [3] [5] [25]. The melting point ranges from 39.0 to 43.0 degrees Celsius, with most sources reporting a typical value of 41 degrees Celsius under standard atmospheric conditions [3] [5] [25] [29].
The relatively narrow melting point range indicates high purity levels typically achieved in commercial preparations, with gas chromatography analysis confirming purities exceeding 98.0 percent [3] [5] [29]. The melting behavior demonstrates the compound's crystalline nature and the presence of ordered molecular packing within the solid state [3] [25].
The boiling point has been determined to be 331 degrees Celsius at standard atmospheric pressure, indicating strong intermolecular forces despite the compound's moderate molecular weight [6] [9] [25] [26]. This elevated boiling point reflects the presence of dipole-dipole interactions arising from the polar functional groups and the possibility of weak intermolecular hydrogen bonding involving the isothiocyanate nitrogen [6] [9] [25].
The substantial difference between melting and boiling points, approximately 290 degrees Celsius, suggests significant molecular association in the liquid phase and indicates the compound's thermal stability across a broad temperature range [6] [9] [25]. These thermal properties make the compound suitable for various synthetic applications requiring elevated reaction temperatures [6] [9] [25].
Under standard laboratory conditions at 20 degrees Celsius, 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile exists as a solid material with distinctive visual characteristics [3] [10] [25] [28]. The compound typically appears as white to yellow to green powder or crystalline lumps, with color variations attributed to purity levels and storage conditions [3] [5] [25].
The physical form ranges from fine powder to crystalline lumps, depending on the preparation method and recrystallization conditions employed during synthesis [3] [5] [25] [29]. High-purity samples often exhibit a pale yellow appearance, while samples with minor impurities may display greenish coloration [3] [5] [25].
The compound possesses distinctive organoleptic properties, notably exhibiting lachrymatory characteristics that cause eye irritation upon exposure [25]. This property necessitates appropriate handling procedures and protective equipment during laboratory manipulations [25] [28].
The crystalline structure contributes to the compound's stability and handling characteristics, with the solid state providing protection against atmospheric moisture and facilitating accurate weighing and transfer operations [3] [25] [28]. The physical appearance serves as a preliminary indicator of compound purity and storage conditions [3] [5] [25].
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile [16] [18]. Proton Nuclear Magnetic Resonance analysis conducted at 400 megahertz in deuterated chloroform reveals characteristic chemical shifts at δ 7.85 (1H, doublet, coupling constant 8 hertz), δ 7.59 (1H, singlet), and δ 7.48 (1H, doublet, coupling constant 8.4 hertz) [16].
Alternative Proton Nuclear Magnetic Resonance measurements performed at 300 megahertz demonstrate signals at δ 7.58-7.59 (doublet, 1H), δ 7.82-7.85 (doublet, 1H), and δ 7.46-7.54 (doublet of doublets, 1H) [18]. These chemical shifts correspond to the aromatic protons influenced by the electron-withdrawing effects of adjacent functional groups [16] [18].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals characteristic signals around δ 130 parts per million for the carbon-sulfur bond within the isothiocyanate functionality . This chemical shift region is diagnostic for isothiocyanate carbon atoms and confirms the presence of this functional group .
Mass spectrometry analysis demonstrates a molecular ion peak at mass-to-charge ratio 229, corresponding to the protonated molecular ion (M+H⁺) [16] [18]. This fragmentation pattern confirms the molecular weight and provides structural verification [16] [18].
Ultraviolet-visible spectroscopy conducted in methanol solution reveals absorption maxima at 272 nanometers (intensity 0.84) and 214 nanometers (intensity 0.55) [18]. These absorption bands correspond to electronic transitions within the aromatic system and conjugated functional groups [18].
Infrared spectroscopy provides functional group identification through characteristic absorption frequencies at 3080, 2037 (nitrile C≡N stretch), 1432, 1321, 850, 838, 810, and 677 wavenumbers [18]. The nitrile stretch at 2037 wavenumbers confirms the presence of the cyano functionality [18].
Table 1: Physical and Chemical Properties of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₃F₃N₂S | [1] [5] [7] |
| Molecular Weight (g/mol) | 228.19 | [1] [5] [7] |
| CAS Number | 143782-23-4 | [1] [2] [3] |
| Physical State (20°C) | Solid | [3] [10] [28] |
| Appearance/Color | White to yellow to green powder/crystalline lumps | [3] [5] [25] |
| Melting Point (°C) | 39.0 - 43.0 (typically 41°C) | [3] [5] [25] |
| Boiling Point (°C) | 331 | [6] [9] [25] |
| Density (g/cm³) | 1.31 - 1.535 | [6] [9] [25] |
| Refractive Index | 1.535 | [6] [25] |
| Flash Point (°C) | 154 | [6] [9] |
| Solubility (DMSO) | Sparingly soluble | [9] [25] |
| Solubility (Methanol) | Slightly soluble | [9] [25] |
| Storage Temperature | 2-8°C under inert atmosphere | [2] [3] [23] |
| Purity (Typical) | ≥98.0% (GC) | [3] [5] [29] |
Table 2: Spectroscopic Properties of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
| Analytical Technique | Characteristic Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (1H, d, J = 8Hz), 7.59 (1H, s), 7.48 (1H, d, J = 8.4 Hz) | [16] |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.58-7.59 (d, 1H), 7.82-7.85 (d, 1H), 7.46-7.54 (dd, 1H) | [18] |
| ¹³C NMR | δ ~130 ppm for C=S carbon (characteristic of isothiocyanate) | |
| Mass Spectrometry | M+H⁺ = 229, molecular ion peak | [16] [18] |
| UV-Vis (Methanol) | λmax at 272 nm (intensity 0.84), 214 nm (intensity 0.55) | [18] |
| IR Spectroscopy | 3080, 2037 (C≡N), 1432, 1321, 850, 838, 810, 677 cm⁻¹ | [18] |
The isothiocyanate functional group (-N=C=S) within 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile exhibits characteristic electrophilic behavior, readily participating in nucleophilic addition reactions [21]. The carbon atom within the isothiocyanate moiety maintains partial positive character due to the electronegativity differences between carbon, nitrogen, and sulfur, making it susceptible to attack by nucleophilic species [21].
Nucleophilic addition reactions typically proceed through initial attack at the electrophilic carbon center, followed by protonation of the nitrogen atom to form stable thiourea derivatives [18] . The reaction mechanism demonstrates excellent compatibility with various nucleophiles, including primary and secondary amines, enabling the synthesis of diverse heterocyclic compounds [18] .
The isothiocyanate group demonstrates particular reactivity toward thiol-containing compounds, with the reaction proceeding through nucleophilic attack by the sulfur atom [21]. This reactivity pattern is enhanced by the electron-withdrawing effects of adjacent functional groups, which increase the electrophilic character of the isothiocyanate carbon [20] [21].
Research investigations have demonstrated the compound's utility in synthesizing thioxoimidazolidinones through cyclization reactions involving the isothiocyanate functionality [9] . These synthetic transformations highlight the versatility of the isothiocyanate group in forming complex heterocyclic structures with potential biological activity [9] .
The trifluoromethyl substituent (-CF₃) exerts profound electronic effects throughout the molecular framework of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile [20] [22]. This functional group ranks among the most powerful electron-withdrawing substituents in organic chemistry, with its effects manifested through strong inductive electron withdrawal [20] [22].
The three fluorine atoms within the trifluoromethyl group collectively create a significant dipole moment, resulting in substantial polarization of adjacent bonds and functional groups [20] [22]. This electronic influence enhances the electrophilic character of neighboring reactive sites, particularly affecting the isothiocyanate and nitrile functionalities [20] [21].
The electron-withdrawing properties of the trifluoromethyl group increase the acidity of adjacent protons and enhance the reactivity of electrophilic centers [20]. These effects are transmitted through both inductive and field effects, with the influence extending throughout the aromatic ring system [20] [22].
The presence of the trifluoromethyl group significantly modulates the compound's reactivity profile, generally increasing reaction rates for nucleophilic substitution processes while potentially affecting regioselectivity patterns [20] [21] [22]. The enhanced electrophilic character resulting from trifluoromethyl substitution facilitates various synthetic transformations and contributes to the compound's utility as a synthetic intermediate [20] [22].
The nitrile functionality (-C≡N) within 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile contributes to the compound's chemical reactivity through multiple mechanistic pathways [9] [21]. The triple bond between carbon and nitrogen creates a polarized system with the carbon atom bearing partial positive charge, rendering it susceptible to nucleophilic attack [21].
The nitrile group demonstrates compatibility with various chemical transformations, including hydrolysis reactions to form corresponding carboxylic acids and reduction processes yielding primary amines [21]. The electron-withdrawing nature of the nitrile functionality influences the reactivity of adjacent aromatic positions and enhances the electrophilic character of neighboring functional groups [21].
Research has demonstrated that the reactivity of nitrile groups can be modulated by adjacent electron-withdrawing substituents, such as the trifluoromethyl group present in this compound [21]. The combined electron-withdrawing effects create a synergistic enhancement of electrophilic reactivity throughout the molecular framework [20] [21].
The nitrile functionality also participates in cycloaddition reactions and serves as a directing group for various synthetic transformations [21]. The linear geometry and strong dipole moment of the nitrile group contribute to the compound's overall molecular properties and influence its behavior in chemical reactions [21].
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile demonstrates considerable thermal stability across a broad temperature range, as evidenced by its elevated boiling point of 331 degrees Celsius [6] [9] [25]. The compound maintains structural integrity throughout normal heating operations, making it suitable for synthetic applications requiring elevated temperatures [6] [9] [25].
The thermal decomposition temperature has not been precisely determined through systematic thermal analysis studies, though the compound's ability to withstand temperatures approaching its boiling point suggests good thermal stability [28]. The presence of strong covalent bonds within the aromatic framework and functional groups contributes to this thermal resilience [6] [9] [25].
Thermal stability assessments indicate that the compound can be heated to moderate temperatures without significant decomposition, though prolonged exposure to high temperatures may result in gradual degradation [28]. The isothiocyanate functionality represents the most thermally labile component, potentially undergoing decomposition at extreme temperatures [28].
The flash point of 154 degrees Celsius provides important information regarding thermal handling procedures and indicates the temperature at which vapor formation becomes significant [6] [9]. This parameter is crucial for establishing safe heating protocols during synthetic applications [6] [9].
The chemical stability of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile is significantly influenced by environmental conditions, particularly moisture content [3] [23] [28]. The compound exhibits moisture sensitivity, with hydrolysis of the isothiocyanate functionality representing the primary degradation pathway under humid conditions [3] [23] [28].
Under anhydrous conditions, the compound demonstrates excellent chemical stability with minimal decomposition observed during extended storage periods [23] [28]. The aromatic ring system and covalent functional groups provide inherent stability against most chemical degradation processes [23] [28].
The compound shows stability toward most organic solvents, with compatibility demonstrated for dimethyl sulfoxide, methanol, and chloroform systems [9] [25]. However, the limited solubility in these solvents suggests potential for precipitation under certain concentration conditions [9] [25].
Chemical stability is enhanced under inert atmospheric conditions, with nitrogen or argon environments preventing oxidative degradation processes [2] [3] [23]. The compound maintains its chemical integrity indefinitely when stored under appropriate conditions with exclusion of moisture and oxygen [2] [3] [23].
3-Trifluoromethyl-4-cyanoaniline serves as the primary precursor for the synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile across all major synthetic pathways [1] [2]. This aminobenzonitrile derivative possesses the requisite trifluoromethyl and cyano functional groups positioned correctly for the target compound synthesis. The availability and purity of this starting material significantly influence the overall synthetic efficiency and final product quality.
The selection of 3-Trifluoromethyl-4-cyanoaniline is based on its compatibility with isothiocyanate-forming reactions, particularly those involving thiophosgene or related reagents [3] [4]. Research has demonstrated that this precursor maintains stability under the reaction conditions typically employed for isothiocyanate synthesis, while providing the necessary nucleophilic amino group for substitution reactions [2] [5].
Quality control parameters for 3-Trifluoromethyl-4-cyanoaniline include purity specifications exceeding 98%, with particular attention to moisture content and the presence of oxidized impurities that could interfere with subsequent reactions [1] [6]. The compound's handling requires anhydrous conditions to prevent hydrolysis reactions that could reduce yield and introduce unwanted byproducts.
Thiophosgene (CSCl₂) represents the most widely employed reagent for converting primary amines to isothiocyanates through nucleophilic substitution mechanisms [7] [3]. This reagent offers advantages in terms of reaction efficiency and direct conversion pathways, though its use requires careful consideration of safety protocols due to its high toxicity and volatility [8] [9].
The mechanism of thiophosgene-mediated isothiocyanate formation involves initial nucleophilic attack by the amino group on the carbon center of thiophosgene, followed by elimination of hydrogen chloride to form the desired isothiocyanate product [3] [10]. Reaction conditions typically require basic media to neutralize the generated hydrogen chloride and prevent acid-catalyzed side reactions.
Alternative thiophosgene-equivalent reagents have been investigated to address safety concerns while maintaining synthetic efficiency [2] [11]. These include thiocarbonyldiimidazole and phenyl thiochloroformate, which offer improved handling characteristics but may require modified reaction conditions or multi-step procedures [1].
Temperature control emerges as a critical parameter in batch synthesis processes, with optimal ranges typically maintained between 0-5°C for thiophosgene-based reactions [1] [6]. Lower temperatures help minimize side reactions and improve selectivity, while higher temperatures may lead to decomposition of sensitive intermediates or increased formation of unwanted byproducts.
pH control during the reaction is essential for managing the hydrogen chloride generated during the transformation [2] [3]. Maintaining pH values between 6-7 through controlled addition of base ensures efficient neutralization while preventing over-basification that could lead to substrate decomposition. Sodium carbonate and aqueous sodium hydroxide have proven effective as buffering agents [1] [6].
Stoichiometric considerations play a vital role in optimization, with molar ratios of 1.0:2.5 (amine:thiophosgene) typically providing optimal conversion while minimizing excess reagent use [2]. Higher ratios of thiophosgene ensure complete conversion of the amino starting material but require additional purification steps to remove excess reagent.
Reaction time optimization involves balancing complete conversion against potential decomposition reactions. Most batch processes achieve optimal yields within 60-120 minutes under controlled conditions [1] [2]. Extended reaction times may lead to product degradation or formation of dimeric byproducts through secondary reactions.
| Parameter | Optimal Range | Critical Factors | Monitoring Method | Impact on Yield | Impact on Purity |
|---|---|---|---|---|---|
| Temperature | 0-5°C | Heat Management | Temperature Probe | High | High |
| pH | 6-7 | Side Reaction Control | pH Meter | Medium | High |
| Stoichiometry | 1.0:2.5 (amine:thiophosgene) | Complete Conversion | HPLC Analysis | High | Medium |
| Concentration | 0.1-0.5 M | Solubility Balance | GC Analysis | Medium | Medium |
| Reaction Time | 60-120 minutes | Kinetic Control | TLC/HPLC | High | Medium |
| Pressure | Atmospheric | Safety Considerations | Pressure Gauge | Low | Low |
Solvent selection for batch synthesis processes requires evaluation of multiple factors including solubility characteristics, safety profiles, and environmental impact [12] [13]. Dichloromethane has traditionally been employed due to its excellent solubility properties for both reactants and products, though environmental concerns have driven exploration of alternative solvents [1] [6].
2-Methyltetrahydrofuran represents a promising green alternative with favorable solubility characteristics and reduced environmental impact [6] [14]. This solvent maintains good dissolution properties for the organic substrates while offering improved safety profiles and easier waste treatment options compared to halogenated solvents.
Polarity considerations are critical for maintaining homogeneous reaction conditions and ensuring efficient mixing of reactants [12] [15]. Solvents with intermediate polarity values (polarity index 3-5) typically provide optimal performance by balancing solubility requirements with reaction kinetics.
Recovery and recycling potential significantly influence overall process economics [16]. Solvents with distinct boiling points and chemical stability can be efficiently recovered through distillation processes, reducing waste generation and operational costs.
| Solvent | Boiling Point (°C) | Polarity Index | Solubility Rating | Safety Classification | Environmental Impact | Cost Effectiveness | Recovery Potential |
|---|---|---|---|---|---|---|---|
| Dichloromethane | 39.8 | 3.1 | Excellent | Class 2 | High | High | Excellent |
| 2-Methyltetrahydrofuran | 79.8 | 4.0 | Good | Class 3 | Low | Medium | Good |
| Toluene | 110.6 | 2.4 | Moderate | Class 2 | Medium | High | Excellent |
| Acetonitrile | 81.7 | 5.8 | Good | Class 2 | Medium | High | Good |
| Ethyl Acetate | 77.1 | 4.4 | Good | Class 3 | Low | High | Good |
While many isothiocyanate formation reactions proceed without added catalysts, certain conditions benefit from catalytic enhancement [17] [18]. Ion exchange resins, particularly Indion 190 resin, have demonstrated effectiveness in promoting isothiocyanate formation while providing environmental benefits through easier product separation [2].
The catalytic mechanism typically involves facilitation of nucleophilic attack and stabilization of intermediate species [18] [19]. Resin-based catalysts offer advantages in terms of recovery and reuse, reducing overall process costs and environmental impact. Catalyst loading of 15 mol% has proven optimal for most applications [2].
Temperature effects on catalytic activity require careful optimization, as elevated temperatures may enhance reaction rates but could also lead to catalyst deactivation or increased side reactions [20] [21]. Most catalytic systems operate effectively at temperatures between 25-60°C under batch conditions.
Catalyst effects on selectivity are particularly important for minimizing impurity formation [17] [22]. Proper catalyst selection can influence reaction pathways to favor desired product formation while suppressing competing reactions that lead to unwanted byproducts.
Continuous flow reactor design for 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile synthesis requires careful consideration of residence time, mixing efficiency, and heat transfer characteristics [23] [24]. Tubular reactors with enhanced mixing elements provide optimal performance for this transformation due to the rapid reaction kinetics involved.
Reactor volume scaling follows established principles, with laboratory-scale reactors (5-50 mL) providing proof-of-concept data that translates to pilot-scale (0.5-5 L) and production-scale (50-500 L) systems [6] [23]. The volume-to-surface area ratio becomes increasingly important at larger scales for maintaining heat transfer efficiency.
Residence time optimization balances complete conversion against potential side reactions [24] [25]. Laboratory investigations indicate optimal residence times of 5-30 minutes, which scale to 30-120 minutes at production levels depending on concentration and temperature conditions [6].
Mixing efficiency requirements exceed 95% at laboratory scale and should maintain greater than 85% efficiency at production scale [26]. Static mixer designs with appropriate element spacing and geometry ensure adequate mixing while minimizing pressure drop across the reactor system.
Heat transfer coefficients decrease with scale but remain sufficient for process control when properly designed [23] [27]. Cooling system integration becomes critical at larger scales where the exothermic nature of the reaction requires active temperature management.
| Parameter | Laboratory Scale | Pilot Scale | Production Scale | Design Consideration | Control Strategy |
|---|---|---|---|---|---|
| Reactor Volume | 5-50 mL | 0.5-5 L | 50-500 L | Material compatibility | Material selection |
| Residence Time | 5-30 minutes | 10-60 minutes | 30-120 minutes | Reaction kinetics | Temperature control |
| Flow Rate | 0.1-2 mL/min | 10-100 mL/min | 1-10 L/min | Pump capacity | Flow controller |
| Mixing Efficiency | >95% | >90% | >85% | Static mixer design | Mixer optimization |
| Heat Transfer Coefficient | 500-1000 W/m²·K | 300-800 W/m²·K | 200-600 W/m²·K | Cooling system | Heat exchanger |
| Pressure Drop | <0.1 bar | <0.5 bar | <1.0 bar | Pipe diameter | Back-pressure regulator |
Flow rate control represents the primary manipulated variable in continuous flow systems, directly affecting residence time and conversion efficiency [28] [29]. Precision flow controllers with feedback control systems maintain stability within ±2% of setpoint values under normal operating conditions.
Temperature control systems require rapid response capabilities due to the exothermic nature of the isothiocyanate formation reaction [30] [31]. PID control algorithms with appropriate tuning parameters ensure temperature stability within ±1°C of target values, preventing thermal excursions that could lead to product degradation.
Pressure monitoring and control prevent system overpressurization while maintaining optimal flow characteristics [29] [32]. Back-pressure regulators at reactor outlets provide stable operating conditions and prevent vapor formation in the reaction mixture.
Composition monitoring through online analytical techniques enables real-time process optimization [25]. In-line FTIR spectroscopy or UV-visible absorption measurements provide rapid feedback for control system adjustments.
Scale-up of continuous flow processes for 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile synthesis requires systematic evaluation of heat and mass transfer limitations [33] [34]. The primary challenge involves maintaining uniform temperature distribution as reactor dimensions increase.
Heat removal capacity scales differently than heat generation, requiring enhanced cooling system design at larger scales [35] [36]. External heat exchangers or internal cooling coils may be necessary to maintain temperature control in production-scale reactors.
Materials of construction become increasingly important at larger scales due to corrosion potential from hydrogen chloride generation [34] [37]. Hastelloy or specialized corrosion-resistant alloys may be required for long-term operation reliability.
Safety considerations intensify with scale-up due to larger inventories of hazardous materials [35] [36]. Emergency shutdown systems, containment measures, and monitoring equipment require enhanced sophistication compared to laboratory-scale operations.
Crystallization represents the most economically viable purification method for 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile, providing high recovery yields with excellent scalability [38] [39]. The compound's crystalline nature facilitates purification through controlled precipitation from appropriate solvent systems.
Solvent selection for crystallization follows systematic evaluation of solubility characteristics at different temperatures [40] [41]. Ideal crystallization solvents demonstrate high solubility at elevated temperatures with dramatically reduced solubility upon cooling, creating driving force for crystal formation.
Cooling rate control significantly influences crystal quality and size distribution [38] [40]. Slow cooling rates (0.5-1°C per minute) promote formation of large, well-formed crystals with minimal inclusion of impurities, while rapid cooling leads to smaller crystals with potential impurity entrapment.
Seeding strategies enhance nucleation control and crystal quality [40] [42]. Introduction of pure seed crystals at the appropriate supersaturation level provides nucleation sites that promote uniform crystal growth and minimize spontaneous nucleation events.
Column chromatography provides high-resolution purification capabilities for 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile when extremely high purity is required [43] [44]. Silica gel stationary phases with appropriate particle sizes (100-300 μm) offer optimal separation efficiency for this compound class.
Mobile phase optimization involves systematic evaluation of solvent polarity and selectivity [44] [45]. Hexane-ethyl acetate mixtures provide excellent separation characteristics, with gradient elution protocols enabling resolution of closely related impurities.
Preparative high-performance liquid chromatography (HPLC) offers the highest purification capability but at significantly higher cost [45] [46]. This technique is typically reserved for analytical standard preparation or high-value applications requiring maximum purity.
Chromatographic method development follows established protocols with thin-layer chromatography (TLC) screening to identify optimal separation conditions [44] [46]. Scale-up from analytical to preparative columns requires careful consideration of loading factors and flow rate optimization.
| Method | Purity Achieved | Recovery Yield | Solvent Requirements | Time Required | Scalability | Cost Effectiveness | Environmental Impact |
|---|---|---|---|---|---|---|---|
| Crystallization | 95-98% | 80-90% | Moderate | 2-4 hours | Excellent | High | Low |
| Column Chromatography | 98-99.5% | 70-85% | High | 4-8 hours | Good | Medium | Medium |
| Recrystallization | 99-99.5% | 60-80% | Low | 4-6 hours | Excellent | High | Low |
| Distillation | 90-95% | 85-95% | None | 1-2 hours | Good | High | Low |
| Preparative HPLC | >99.5% | 50-70% | High | 6-12 hours | Limited | Low | Medium |
Impurity control strategies for 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile synthesis require comprehensive understanding of potential impurity sources and their formation mechanisms [47] [48]. Primary impurity sources include unreacted starting materials, hydrolysis products, side reaction products, and degradation compounds.
Analytical method development employs multiple techniques to identify and quantify impurities [48] [49]. High-performance liquid chromatography (HPLC) serves as the primary analytical tool, supplemented by gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) spectroscopy for structural identification.
Purge factor determination quantifies the effectiveness of purification steps in removing specific impurities [47] [50]. Each purification operation should demonstrate purge factors of at least 3-5 for critical impurities to ensure adequate control throughout the manufacturing process.
Process control strategies focus on preventing impurity formation rather than relying solely on removal during purification [51] [50]. This includes optimization of reaction conditions, control of starting material quality, and implementation of appropriate storage and handling procedures.
| Impurity Type | Source | Control Method | Analytical Method | Acceptance Limit | Purge Factor | Risk Level |
|---|---|---|---|---|---|---|
| Unreacted Starting Material | Incomplete Conversion | Optimize Stoichiometry | HPLC | ≤2.0% | 5-10 | Medium |
| Hydrolysis Products | Moisture/Water | Anhydrous Conditions | GC-MS | ≤0.5% | 10-20 | Low |
| Side Reaction Products | Side Reactions | Temperature Control | HPLC-MS | ≤1.0% | 3-8 | High |
| Degradation Products | Thermal/Light Exposure | Storage Conditions | Stability Studies | ≤0.1% | 2-5 | Medium |
| Solvent Residues | Incomplete Removal | Drying/Purification | GC/Karl Fischer | ICH Guidelines | 20-50 | Low |
Irritant